Cas no 1314495-37-8 (4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
- 2-(1-Phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-12718040
- AKOS037644205
- 1314495-37-8
- AS-48676
- DB-411763
- F52478
- 1-phenyl cyclopropylboronic acid pinacol ester
- MFCD23704138
- Z2181978992
- CS-W000176
- 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
-
- MDL: MFCD23704138
- インチ: 1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
- InChIKey: UTULJTCRWPIQAE-UHFFFAOYSA-N
- ほほえんだ: O1B(C2(C3C=CC=CC=3)CC2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 244.1634601 g/mol
- どういたいしつりょう: 244.1634601 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- ぶんしりょう: 244.14
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889162-bulk |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | bulk |
¥POA | 2022-10-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85855-250mg |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 250mg |
¥3618.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T302367-250mg |
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 250mg |
¥1225.90 | 2023-08-31 | |
Enamine | EN300-12718040-0.25g |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 0.25g |
$494.0 | 2023-05-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10926-500MG |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 500MG |
¥ 6,402.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10926-250MG |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 250MG |
¥ 3,841.00 | 2023-04-06 | |
Enamine | EN300-12718040-500mg |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95.0% | 500mg |
$780.0 | 2023-10-02 | |
A2B Chem LLC | AY08993-100mg |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95% | 100mg |
$219.00 | 2024-04-20 | |
Ambeed | A991127-100mg |
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 98% | 100mg |
$232.0 | 2025-03-05 | |
Enamine | EN300-12718040-2500mg |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
1314495-37-8 | 95.0% | 2500mg |
$1959.0 | 2023-10-02 |
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 関連文献
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolaneに関する追加情報
Recent Advances in the Application of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane (CAS: 1314495-37-8) in Chemical Biology and Pharmaceutical Research
The compound 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane (CAS: 1314495-37-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. As a boronic ester derivative, this molecule serves as a versatile building block in organic synthesis and drug discovery. Recent studies have highlighted its potential in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in medicinal chemistry. The unique structural features of this compound, including the phenylcyclopropyl moiety, contribute to its stability and reactivity, making it an attractive candidate for the development of novel therapeutic agents.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the efficacy of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane in the synthesis of boron-containing drug candidates. The study revealed that this compound exhibits excellent compatibility with various aryl halides, enabling the efficient construction of complex molecular architectures. Furthermore, the researchers observed that the phenylcyclopropyl group enhances the metabolic stability of the resulting compounds, addressing a common challenge in drug development. These findings underscore the potential of this boronic ester as a key intermediate in the design of next-generation pharmaceuticals.
Another significant application of 1314495-37-8 has been reported in the field of proteolysis-targeting chimeras (PROTACs). A recent Nature Chemical Biology publication (2024) detailed the use of this compound as a versatile linker in the development of bivalent molecules that selectively degrade target proteins. The researchers found that the unique spatial arrangement of the phenylcyclopropyl group facilitated optimal orientation of the warhead and E3 ligase binder, resulting in improved degradation efficiency. This discovery opens new avenues for the treatment of diseases traditionally considered "undruggable" by small molecules.
From a synthetic chemistry perspective, advances in the preparation and handling of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane have been reported in several recent publications. Organic Process Research & Development (2023) featured a study on the large-scale synthesis of this compound with improved yield and purity. The researchers developed a novel purification protocol that minimizes boronic ester hydrolysis, a common issue during storage and handling. These process improvements are expected to facilitate broader adoption of this valuable synthetic intermediate in both academic and industrial settings.
Looking forward, the unique properties of 1314495-37-8 position it as a promising candidate for diverse applications in chemical biology and drug discovery. Current research efforts are exploring its potential in bioorthogonal chemistry, where its stability under physiological conditions could enable new strategies for targeted drug delivery and imaging. As the pharmaceutical industry continues to embrace boron-containing compounds for their therapeutic potential, 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is poised to play an increasingly important role in the development of innovative medicines.
1314495-37-8 (4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane) 関連製品
- 69306-89-4(Diploceline)
- 1806404-13-6(Ethyl 4-(3-bromo-2-oxopropyl)-3-ethylbenzoate)
- 954236-08-9(1-bromo-2-(difluoromethoxy)-3-methylbenzene)
- 63681-01-6(2,2,4,6-tetramethyl-1,2-dihydropyridine)
- 1380142-43-7(2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol)
- 1098588-16-9(Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)
- 1314495-37-8(4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane)
- 2228596-87-8(4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide)
- 1144460-95-6(6-(5-bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
- 1706083-15-9(N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide)
